Ethylammonium nitrate

Protic ionic liquids Transport properties Viscosity comparison

Ethylammonium nitrate (EAN, [CH₃CH₂NH₃]⁺[NO₃]⁻) is a protic ionic liquid (PIL) first described by Paul Walden in 1914 and recognized as the earliest reported room-temperature ionic liquid. It is a colorless to pale yellow liquid with a melting point near 12 °C, molecular weight 108.10 g·mol⁻¹, and density of 1.261 g·mL⁻¹ at 20 °C.

Molecular Formula C2H8N2O3
Molecular Weight 108.1 g/mol
Cat. No. B1236318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylammonium nitrate
Synonymsethylammonium
ethylammonium nitrate
Molecular FormulaC2H8N2O3
Molecular Weight108.1 g/mol
Structural Identifiers
SMILESCC[NH3+].[N+](=O)([O-])[O-]
InChIInChI=1S/C2H7N.NO3/c1-2-3;2-1(3)4/h2-3H2,1H3;/q;-1/p+1
InChIKeyAHRQMWOXLCFNAV-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethylammonium Nitrate (EAN) Procurement Baseline: Core Physicochemical Identity and Comparator Landscape


Ethylammonium nitrate (EAN, [CH₃CH₂NH₃]⁺[NO₃]⁻) is a protic ionic liquid (PIL) first described by Paul Walden in 1914 and recognized as the earliest reported room-temperature ionic liquid [1]. It is a colorless to pale yellow liquid with a melting point near 12 °C, molecular weight 108.10 g·mol⁻¹, and density of 1.261 g·mL⁻¹ at 20 °C [1]. As a nitrate-based PIL, EAN possesses three hydrogen bond (H-bond) donor sites on its primary ammonium cation, distinguishing it from secondary, tertiary, and quaternary alkylammonium analogs [2]. Its closest in-class comparators include propylammonium nitrate (PAN), ethanolammonium nitrate (EtAN/EOAN), butylammonium nitrate (BAN), and ethylammonium formate (EAF). The quantitative differentiation below demonstrates that EAN cannot be treated as a fungible generic PIL when transport properties, nanostructure, or electrochemical stability are procurement-relevant criteria.

Why Ethylammonium Nitrate Cannot Be Replaced by In-Class Protic Ionic Liquids Without Performance Penalty


Generic substitution within the alkylammonium nitrate or protic ionic liquid family ignores three non-trivial differentiation axes: (i) cation alkyl chain length and H-bond donor count, which govern nanostructure formation and transport properties [1]; (ii) the presence or absence of hydroxyl functionality on the cation, which disrupts solvophobic association and alters viscosity by factors of 4–5× [2]; and (iii) anion identity, where exchanging nitrate for formate or acetate shifts both thermal stability and rheological response [3]. The data below show that EAN occupies a distinct property niche—lowest viscosity among primary ammonium nitrate PILs, highest ionic conductivity in its subclass, and a unique bicontinuous nanostructure—that cannot be replicated by simply selecting a different alkyl chain length or anion. Procurement decisions based on nominal class membership alone risk selecting a material with 2–4× higher viscosity, 60% lower conductivity, or fundamentally different solvation architecture.

Ethylammonium Nitrate: Quantified Differentiation Evidence Versus Closest Analogs


EAN vs Propylammonium Nitrate (PAN): Viscosity Reduction of ~49% at 25 °C in Water-Free Conditions

Ethylammonium nitrate exhibits substantially lower viscosity than its one-carbon-higher homolog propylammonium nitrate (PAN) under identical water-free conditions. At 25 °C, the viscosity of EAN (ηIL) is 38.7 mPa·s, compared to 76.3 mPa·s for PAN—a 49.3% reduction [1]. This trend holds across the full measured temperature range (5–95 °C), with EAN maintaining roughly half the viscosity of PAN at every temperature point. At 20 °C, independent rheological measurements confirm EAN at 35.9 mPa·s versus PAN at 89.3 mPa·s (59.8% reduction) [2]. The difference arises from weaker van der Waals interactions between the shorter ethyl chains of EAN relative to the propyl chains of PAN, which reduces the energy barrier to viscous flow.

Protic ionic liquids Transport properties Viscosity comparison

EAN vs Propylammonium Nitrate (PAN): 2.5× Higher Ionic Conductivity at 25 °C

EAN delivers an ionic conductivity of 20.4 mS·cm⁻¹ at 25 °C under water-free conditions, compared to only 8.12 mS·cm⁻¹ for PAN at the same temperature—a factor of 2.51× [1]. This advantage is maintained across the entire 5–95 °C range: at 95 °C, EAN reaches 73.2 mS·cm⁻¹ while PAN reaches 41.6 mS·cm⁻¹ (1.76×). The conductivity gap narrows with increasing temperature but remains significant. The superior conductivity of EAN is a direct consequence of its lower viscosity facilitating higher ionic mobility, as described by the Walden rule relationship.

Ionic conductivity Electrolyte performance Charge transport

EAN vs Ethanolammonium Nitrate (EtAN): 4.3× Lower Zero-Shear Viscosity at 20 °C

Among the primary ammonium nitrate PILs, EAN exhibits the lowest zero-shear viscosity. At 20 °C, EAN measures 35.9 mPa·s versus 156.1 mPa·s for ethanolammonium nitrate (EtAN/EOAN)—a 4.35× difference [1]. This dramatic gap arises because the hydroxyl (-OH) group on the ethanolammonium cation introduces additional H-bond donor/acceptor sites, strengthening the H-bond network and substantially increasing the energy required for viscous flow. EAN also outranks propylammonium nitrate (89.3 mPa·s, 2.49× higher) and ethylammonium formate (23.1 mPa·s, though the formate anion confers lower viscosity at the cost of different thermal and chemical properties).

Rheology Viscosity Ethanolammonium nitrate

EAN Exhibits a Bicontinuous Nanostructure (Domain Size ~1 nm) Absent in Ethanolammonium Nitrate

Neutron diffraction with empirical potential structure refinement (EPSR) reveals that EAN possesses a long-range, bicontinuous nanostructure of solvophobic origin, described as analogous to a disordered L₃-sponge phase with a characteristic domain size of approximately 1 nm [1]. In contrast, ethanolammonium nitrate (EtAN) does not form this extended network; its hydroxyl moiety interferes with solvophobic association between cation alkyl chains, yielding only small, discrete ion clusters rather than a percolating amphiphilic structure [1]. Under an external electric field, this structural difference has functional consequences: molecular dynamics simulations show that EAN forms a static bilayer of cations and anions that resists ion emission, whereas EOAN (EtAN) does not [2]. The stronger H-bonds and higher torsional energy storage capacity in the N-C1-CM backbone angle of EAN underpin this greater electrospray resilience [2].

Nanostructure Neutron diffraction Solvophobic self-assembly

EAN Thermal Decomposition Onset at 248±4 °C: Benchmarking Against Protic IL Class Expectations

Thermogravimetric analysis (TGA) of EAN under both nitrogen and dry air atmospheres yields a consistent decomposition onset temperature of 248±4 °C [1]. This value positions EAN at the upper end of thermal stability for primary ammonium nitrate PILs. As a class-level reference, many protic ILs with formate or acetate anions exhibit significantly lower decomposition onsets (commonly 150–200 °C range); EAN's nitrate anion confers comparatively robust thermal resilience. Additionally, long-term thermal stability testing at 60 °C for 1 week under sealed conditions showed no significant changes in mass, DSC thermal phase transitions, or ¹H NMR molecular structure for EAN, confirming its suitability for extended moderate-temperature operations [2]. EAN is a strong crystal-former with a melting peak at 17 °C and a freezing peak at −28 °C by DSC [1], indicating significant supercooling behavior relevant to low-temperature applications.

Thermal stability Thermogravimetric analysis Decomposition temperature

Ethylammonium Nitrate Application Scenarios: Evidence-Backed Deployment Where Differentiation Matters


High-Power Electrochemical Energy Storage Electrolytes (Supercapacitors and Batteries)

EAN's ionic conductivity of 20.4 mS·cm⁻¹ at 25 °C—2.5× higher than PAN [1]—makes it the superior nitrate-based PIL electrolyte for supercapacitors and batteries requiring low equivalent series resistance. Its relatively low viscosity (38.7 mPa·s at 25 °C) facilitates rapid ion transport and efficient wetting of porous electrodes. The electrochemical potential window determined by linear sweep voltammetry at 25 °C enables reversible charge storage without solvent decomposition across a usable potential range [2]. Furthermore, EAN's thermal decomposition onset of 248±4 °C [3] and confirmed stability after 1 week at 60 °C under sealed conditions [4] provide a safety margin exceeding that of many organic solvent-based electrolytes. Procurement of PAN or EtAN instead of EAN for this application would directly reduce power density by a factor of 2–4× due to conductivity and viscosity penalties.

Electrospray Ionization and Electric-Field-Assisted Propulsion

Molecular dynamics simulations demonstrate that EAN uniquely forms a static cation-anion bilayer under an external electric field and exhibits stronger resistance to ion emission from the bulk liquid compared to ethanolammonium nitrate (EOAN) [5]. This behavior is attributed to stronger N-HN···O hydrogen bonds in EAN and greater energy storage capacity in the N-C1-CM torsional degree of freedom of the ethylammonium cation [5]. For electrospray propulsion or ionization sources, this means EAN can sustain higher electric field strengths before undergoing uncontrolled ion emission, providing operational stability advantages over EOAN. The lower viscosity of EAN (35.9 mPa·s at 20 °C [6]) also facilitates consistent capillary flow in electrospray systems.

Nanostructured Solvent for Amphiphilic Self-Assembly and Surfactant Studies

EAN is the only primary ammonium nitrate PIL demonstrated to exhibit a well-defined bicontinuous amphiphilic nanostructure with a domain size of ~1 nm, as revealed by neutron diffraction and EPSR modeling [7]. This L₃-sponge-like architecture enables EAN to function as a structured solvent that can accommodate amphiphilic solutes within its solvophobic domains, unlike EtAN, which forms only small ionic clusters and lacks long-range organization [7]. For researchers studying surfactant self-assembly, micellization, or lyotropic liquid crystal formation in non-aqueous media, EAN offers a unique structured solvent environment that cannot be replicated by ethanolammonium or propylammonium nitrate alternatives.

Low-Temperature Electrochemical and Synthetic Processes

EAN's melting point of approximately 12 °C [8] combined with its strong supercooling tendency (freezing peak observed at −28 °C by DSC [3]) enables use as a liquid electrolyte or reaction medium well below 0 °C. This contrasts with PAN, which has a lower melting point (~4 °C) but imposes a 2–2.5× viscosity and conductivity penalty [1]. EAN thus represents a practical compromise—offering lower viscosity than PAN while remaining liquid at sub-ambient temperatures common in laboratory and industrial settings. Its water miscibility further allows formulation of binary EAN–water mixtures with tunable transport properties, as quantified by Zarrougui et al., where viscosity follows Arrhenius behavior and conductivity follows the Vogel–Tammann–Fulcher model across the full composition range [9].

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